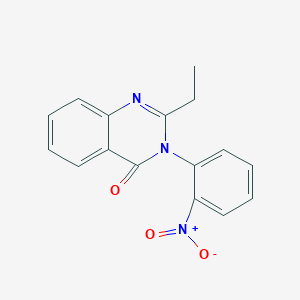
2-ethyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ETHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the reaction of 2-nitrobenzaldehyde with ethyl anthranilate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring. The reaction conditions often include the use of a solvent such as ethanol or toluene and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-ETHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinazolines: Formed by the substitution of the ethyl group with other groups.
Wissenschaftliche Forschungsanwendungen
2-ETHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-ETHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ETHYL-3-(2-AMINOPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with an amino group instead of a nitro group.
2-METHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-ETHYL-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C16H13N3O3 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-ethyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3/c1-2-15-17-12-8-4-3-7-11(12)16(20)18(15)13-9-5-6-10-14(13)19(21)22/h3-10H,2H2,1H3 |
InChI-Schlüssel |
MEMUYJDUBUHFRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)
![3-Isobutyl-5-[2-(2-methoxyanilino)-1,3-thiazol-4-YL]-5-methyldihydro-2(3H)-furanone](/img/structure/B11651788.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)

![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)

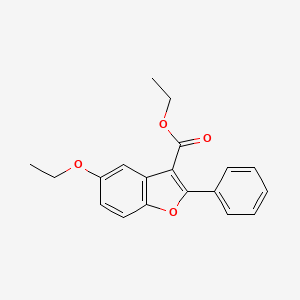
![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
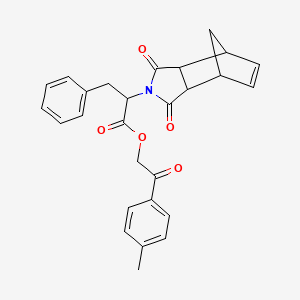
acetate](/img/structure/B11651830.png)
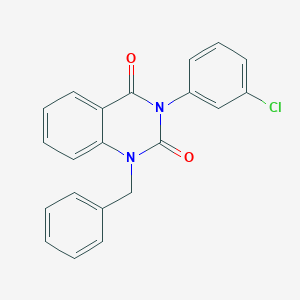

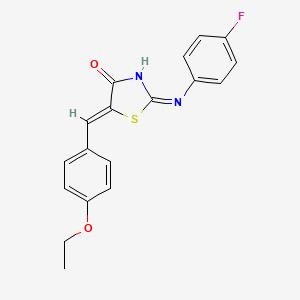
![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
